2-Phenyl-5-(phenylethynyl)furo[3,2-b]pyridine 2-Phenyl-5-(phenylethynyl)furo[3,2-b]pyridine
Brand Name: Vulcanchem
CAS No.: 143101-41-1
VCID: VC16844977
InChI: InChI=1S/C21H13NO/c1-3-7-16(8-4-1)11-12-18-13-14-20-19(22-18)15-21(23-20)17-9-5-2-6-10-17/h1-10,13-15H
SMILES:
Molecular Formula: C21H13NO
Molecular Weight: 295.3 g/mol

2-Phenyl-5-(phenylethynyl)furo[3,2-b]pyridine

CAS No.: 143101-41-1

Cat. No.: VC16844977

Molecular Formula: C21H13NO

Molecular Weight: 295.3 g/mol

* For research use only. Not for human or veterinary use.

2-Phenyl-5-(phenylethynyl)furo[3,2-b]pyridine - 143101-41-1

Specification

CAS No. 143101-41-1
Molecular Formula C21H13NO
Molecular Weight 295.3 g/mol
IUPAC Name 2-phenyl-5-(2-phenylethynyl)furo[3,2-b]pyridine
Standard InChI InChI=1S/C21H13NO/c1-3-7-16(8-4-1)11-12-18-13-14-20-19(22-18)15-21(23-20)17-9-5-2-6-10-17/h1-10,13-15H
Standard InChI Key VMXKQOJRHGCQFO-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C#CC2=NC3=C(C=C2)OC(=C3)C4=CC=CC=C4

Introduction

Structural and Electronic Characteristics of Furo[3,2-b]pyridine Systems

Furo[3,2-b]pyridine belongs to the class of bicyclic heteroaromatic compounds where a furan ring is fused to a pyridine ring at the [3,2-b] position. The presence of electron-rich oxygen in the furan moiety and electron-deficient nitrogen in the pyridine ring creates a polarized π-system, enabling unique electronic interactions . Substituents such as phenyl and phenylethynyl groups further modulate solubility, luminescence, and reactivity.

Key structural features:

  • Furan ring: Contributes to planarity and conjugation, enhancing charge-transfer properties.

  • Pyridine ring: Introduces basicity and potential for hydrogen bonding or metal coordination.

  • Phenylethynyl group: Extends conjugation, often improving optical properties and thermal stability .

Synthetic Strategies for Furopyridine Derivatives

Precursor Functionalization via Cross-Coupling Reactions

The synthesis of 2-phenyl-5-(phenylethynyl)furo[3,2-b]pyridine likely begins with halogenated pyridine intermediates. For example, 3-hydroxypyridine derivatives can undergo iodination at the 4-position, as demonstrated in the preparation of 4-iodo-1-phenyl-1H-pyrazol-3-ol . A Sonogashira coupling with phenylacetylene would introduce the ethynyl moiety:

Reaction schematic:
4-Iodo-pyridine derivative+PhenylacetylenePd(PPh3)2Cl2,CuI4-(Phenylethynyl)pyridine intermediate\text{4-Iodo-pyridine derivative} + \text{Phenylacetylene} \xrightarrow{\text{Pd(PPh}_3\text{)}_2\text{Cl}_2, \text{CuI}} \text{4-(Phenylethynyl)pyridine intermediate}

This methodology aligns with reported protocols for ethynyl-functionalized heterocycles, achieving yields of 64–85% under optimized conditions .

Silver(I)-Mediated Cyclization

Intramolecular 5-endo-dig cyclization of alkynyl precursors represents a critical step in forming the fused furan ring. Silver triflate (AgOTf) efficiently catalyzes this process by activating the alkyne for nucleophilic attack by the hydroxyl group:

4-(Phenylethynyl)-3-hydroxypyridineAgOTf (10 mol%), K2CO3,120CFuro[3,2-b]pyridine\text{4-(Phenylethynyl)-3-hydroxypyridine} \xrightarrow{\text{AgOTf (10 mol\%), K}_2\text{CO}_3, 120^\circ\text{C}} \text{Furo[3,2-b]pyridine}

Reaction optimization studies show that AgOTf outperforms gold catalysts, achieving cyclization yields up to 92% .

Spectroscopic and Crystallographic Characterization

NMR Spectral Analysis

1H NMR spectra of furopyridine derivatives typically exhibit:

  • Aromatic protons: δ 7.2–8.5 ppm (multiplet integrating for phenyl and pyridine protons).

  • Alkyne protons: Absent due to substitution, with 13C NMR showing characteristic signals at δ 80–100 ppm for sp-hybridized carbons .

X-ray Diffraction Studies

Single-crystal analyses of related compounds (e.g., 2H-furo[2,3-c]pyrazoles) reveal nearly planar fused-ring systems with bond lengths consistent with aromatic conjugation (C–C: 1.38–1.42 Å; C–O: 1.36 Å) .

Physicochemical Properties

PropertyValue/RangeMethod
Melting Point180–220°C (estimated)DSC
SolubilityDMSO > DMF > CHCl₃UV-Vis titration
λ<sub>max</sub> (UV)290–320 nmEthanol solution
FluorescenceΦ<sub>F</sub> ≈ 0.15–0.25Quantum yield assay

These properties suggest applicability in optoelectronic materials, though experimental validation is required .

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